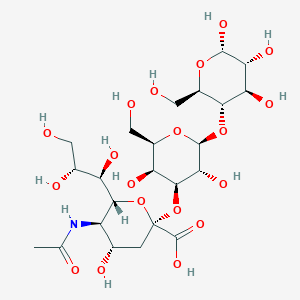

3'-beta-Sialyl-beta-lactose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3'-β-sialyl-β-lactose est un glucide complexe composé d'acide sialique lié au lactose. Il s'agit d'un type d'oligosaccharide du lait maternel humain, qui est le troisième composant le plus abondant du lait maternel après le lactose et les graisses. Ce composé joue un rôle crucial dans la nutrition et la santé des nourrissons, contribuant au développement du système immunitaire et du microbiote intestinal.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3'-β-sialyl-β-lactose implique généralement des méthodes enzymatiques en raison de la complexité de la molécule. Une approche courante consiste à utiliser une cascade multi-enzymatique dans une biosynthèse en un seul pot. Cette méthode utilise des enzymes telles que les sialyltransférases pour transférer l'acide sialique au lactose dans des conditions optimisées, notamment un pH, une température et la présence de cofacteurs spécifiques comme le monophosphate de cytidine .

Méthodes de production industrielle

La production industrielle de 3'-β-sialyl-β-lactose utilise souvent des micro-organismes génétiquement modifiés, tels qu'Escherichia coli, pour améliorer le rendement et l'efficacité. Ces micro-organismes sont modifiés pour exprimer les enzymes nécessaires à la biosynthèse du composé. Le processus implique une fermentation, suivie d'étapes de purification pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le 3'-β-sialyl-β-lactose peut subir diverses réactions chimiques, notamment :

Hydrolyse : Dégradation en ses composants monosaccharidiques.

Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.

Glycosylation : Ajout de fragments de sucre pour former des glucides plus complexes.

Réactifs et conditions courantes

Hydrolyse : Généralement effectuée dans des conditions acides ou enzymatiques.

Oxydation : Implique souvent des réactifs comme le periodate ou des oxydases enzymatiques.

Glycosylation : Nécessite des glycosyltransférases et des donneurs de sucre activés.

Principaux produits

Hydrolyse : Produit de l'acide sialique et du lactose.

Oxydation : Entraîne la formation d'aldéhydes ou de cétones.

Glycosylation : Entraîne la formation d'oligosaccharides plus complexes.

4. Applications de la recherche scientifique

Le 3'-β-sialyl-β-lactose a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la chimie des glucides.

Biologie : Étudié pour son rôle dans les interactions cellule-cellule et les voies de signalisation.

Industrie : Utilisé dans la production d'aliments fonctionnels et de nutraceutiques visant à améliorer la santé intestinale et la fonction immunitaire.

5. Mécanisme d'action

Le mécanisme par lequel le 3'-β-sialyl-β-lactose exerce ses effets implique son interaction avec des récepteurs spécifiques à la surface des cellules. Il peut imiter les ligands naturels de ces récepteurs, bloquant ainsi la liaison des agents pathogènes et prévenant les infections. De plus, il peut moduler la réponse immunitaire et favoriser la croissance de bactéries intestinales bénéfiques .

Applications De Recherche Scientifique

3’-beta-Sialyl-beta-lactose has numerous applications in scientific research:

Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.

Biology: Investigated for its role in cell-cell interactions and signaling pathways.

Industry: Utilized in the production of functional foods and nutraceuticals aimed at improving gut health and immune function.

Mécanisme D'action

The mechanism by which 3’-beta-Sialyl-beta-lactose exerts its effects involves its interaction with specific receptors on the surface of cells. It can mimic the natural ligands of these receptors, thereby blocking the binding of pathogens and preventing infections. Additionally, it can modulate the immune response and promote the growth of beneficial gut bacteria .

Comparaison Avec Des Composés Similaires

Composés similaires

6'-Sialyllactose : Un autre oligosaccharide du lait maternel humain avec de l'acide sialique lié à une position différente.

Lacto-N-néotétraose : Un oligosaccharide neutre présent dans le lait maternel humain.

Lacto-N-tétraose : Un autre oligosaccharide neutre avec une structure différente.

Unicité

Le 3'-β-sialyl-β-lactose est unique en raison de sa liaison spécifique de l'acide sialique au lactose, ce qui lui confère des fonctions biologiques distinctes. Sa capacité à empêcher l'adhésion des agents pathogènes et à moduler le système immunitaire le distingue des autres composés similaires .

Propriétés

Numéro CAS |

64839-32-3 |

|---|---|

Formule moléculaire |

C23H39NO19 |

Poids moléculaire |

633.6 g/mol |

Nom IUPAC |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H39NO19/c1-6(28)24-11-7(29)2-23(22(37)38,42-18(11)12(31)8(30)3-25)43-19-13(32)9(4-26)40-21(16(19)35)41-17-10(5-27)39-20(36)15(34)14(17)33/h7-21,25-27,29-36H,2-5H2,1H3,(H,24,28)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19-,20-,21-,23-/m0/s1 |

Clé InChI |

CILYIEBUXJIHCO-LPTWSRJFSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O |

SMILES canonique |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.